4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a bromophenyl group, an oxadiazole ring, a methoxyphenyl group, and a triazole ring
Scientific Research Applications
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structure of the compound makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-protein interactions.
Industry: The compound may have applications in the development of new catalysts, sensors, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a bromophenyl halide and a suitable catalyst.
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, using a methoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Cycloaddition: The triazole ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Cycloaddition: Azides and alkynes are commonly used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, substitution may yield various substituted derivatives, and cycloaddition may yield larger ring systems.
Mechanism of Action
The mechanism of action of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
The uniqueness of 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, oxadiazole ring, methoxyphenyl group, and triazole ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O2/c1-25-13-5-3-2-4-12(13)24-15(19)14(21-23-24)17-20-16(22-26-17)10-6-8-11(18)9-7-10/h2-9H,19H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVHRPQNYLQTMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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